molecular formula C6H9NO2 B2917650 3,4-Dimethylpyrrolidine-2,5-dione CAS No. 33425-47-7

3,4-Dimethylpyrrolidine-2,5-dione

Cat. No. B2917650
CAS RN: 33425-47-7
M. Wt: 127.143
InChI Key: KKDOXQYWUITYNG-UHFFFAOYSA-N
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Description

3,4-Dimethylpyrrolidine-2,5-dione is a chemical compound with the CAS Number: 33425-47-7 . It has a molecular weight of 127.14 and its IUPAC name is 3,4-dimethyl-2,5-pyrrolidinedione .


Molecular Structure Analysis

The molecular formula of this compound is C6H9NO2 . Its InChI Code is 1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 127.14100 . Its exact mass is 127.06300 and it has a LogP value of 0.24380 .

Scientific Research Applications

Photochemical Properties

The photochemical reactivity of 3,4-Dimethylpyrrolidine-2,5-dione derivatives has been studied extensively. In research conducted by Ihlefeld and Margaretha (1992), derivatives of this compound were shown to engage in various photochemical reactions like [2 + 2] photocycloaddition and photoreduction. The presence of N-substituents notably influences these photochemical behaviors, highlighting the compound's potential in photochemistry applications Ihlefeld & Margaretha, 1992.

Sulfenylation Reactions

Seitz and Needham (1983) described the conditions for mono- and bissulfenylation of N-methyl-3,3-dimethylpyrrolidine-2,5-dione. Their study explored the impact of various factors like solvent, base, and electrophile on product distribution, indicating the compound's role in sulfenylation reactions Seitz & Needham, 1983.

Conversion to Maleimide

Yan et al. (2018) discovered that trans-3,4-dihydroxypyrrolidine-2,5-dione could be converted to maleimide through tosylation, a finding that has implications for organic synthesis and the understanding of the properties of pyrrolidine-2,5-diones Yan et al., 2018.

Anti-inflammatory Activities

Chien et al. (2008) isolated new compounds from Antrodia camphorata, including derivatives of pyrrolidine-2,5-dione, which demonstrated significant anti-inflammatory effects on macrophage-mediated responses Chien et al., 2008.

Synthesis of Anti-Inflammatory Agents

Paprocka et al. (2022) synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, studying their structural and biological properties, including anti-inflammatory activity. This research further emphasizes the medicinal chemistry applications of this compound Paprocka et al., 2022.

Corrosion Inhibition

Chafiq et al. (2020) explored the inhibition properties of derivatives of pyrrolidine-2,5-dione for mild steel corrosion in acidic solutions. Their findings suggest applications in materials chemistry, particularly in corrosion prevention Chafiq et al., 2020.

Safety and Hazards

The safety information for 3,4-Dimethylpyrrolidine-2,5-dione indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H317, H319, and H335 .

Future Directions

Pyrrolidine derivatives, including 3,4-Dimethylpyrrolidine-2,5-dione, have significant potential in drug discovery due to their versatile scaffold . They are being extensively studied for their biological activities and potential therapeutic applications .

properties

IUPAC Name

3,4-dimethylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDOXQYWUITYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g of 2,3-dimethylsuccinic acid (a mixture of D-, L-, and meso-isomers) was added to 10 ml of 28% aqueous ammonium solution. The mixture was heated and stirred at about 60° C. for 1 hour. After cooling, to the reaction mixture was added aqueous hydrochloric acid solution so as to neutralize, and then the mixture was extrated twice with 10 ml of ethyl acetate. The extract was concentrated to obtain 0.73 g of 2,3-dimethylsuccinimide (a mixture of D-, L, and meso-isomers).
Quantity
1 g
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reactant
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10 mL
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0 (± 1) mol
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10 mL
Type
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